molecular formula C21H29O3Si B14579781 CID 78066210

CID 78066210

Cat. No.: B14579781
M. Wt: 357.5 g/mol
InChI Key: CUQYYKXIJULUEJ-UHFFFAOYSA-N
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Description

CID 78066210 is a chemical compound referenced in analytical studies involving gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Its identification via mass spectrometry implies a molecular weight and functional groups detectable through ionization and fragmentation, though specific data (e.g., exact mass, formula) are absent in the provided evidence.

Properties

Molecular Formula

C21H29O3Si

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C21H29O3Si/c1-17(18-8-4-3-5-9-18)16-25(2)13-7-11-21(20-10-6-12-22-20)24-15-19-14-23-19/h3-6,8-10,12,17,19,21H,7,11,13-16H2,1-2H3

InChI Key

CUQYYKXIJULUEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)CCCC(C1=CC=CO1)OCC2CO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The preparation of CID 78066210 involves several synthetic routes and reaction conditions. One common method includes the use of specific raw materials that are proportionally added into a mixer and uniformly stirred to obtain a mixture. This mixture is then added into a reaction kettle, mixed, reacted, extruded, and granulated using a double-screw extruder to obtain the final product . Industrial production methods may vary, but they generally follow similar principles to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Organosilicon compounds often exhibit reactivity at functional groups such as ethers, alcohols, or alkenes. For CID 78066210:

  • Oxidation : The tertiary alcohol or ether groups in its structure may undergo oxidation under acidic or enzymatic conditions. For example, chromium-based reagents (e.g., CrO3_3
    ) or enzymatic systems (e.g., cytochrome P450) could oxidize alcohol moieties to ketones or carboxylic acids .

  • Reduction : The compound’s aromatic rings (e.g., benzene substituents) might undergo catalytic hydrogenation using palladium on carbon (Pd/C) or other transition-metal catalysts to yield cyclohexane derivatives .

Substitution Reactions

The presence of halogens or other leaving groups in related compounds enables nucleophilic substitution. For this compound:

  • Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings could react with amines or alkoxides under thermal or catalytic conditions to form substituted derivatives .

  • Silicon-Oxygen Bond Cleavage : The Si–O bond in its structure may undergo hydrolysis in acidic or basic media, yielding silanols and alcohols .

Catalytic Reactions

Transition-metal catalysts are critical in modifying organosilicon compounds:

  • Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(PPh3_3
    )4_4
    ) could facilitate Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation .

  • Electrochemical Modulation : Recent advances in electrochemistry suggest that applying an electric potential could enhance reaction rates or selectivity in redox-active organosilicon systems .

Comparative Reactivity with Analogous Compounds

A comparison with structurally similar compounds highlights key differences:

Property This compound ZINC08964497 Compound 7x
Functional Groups Siloxane, aromatic ringsEpoxide, esterPyridopyrimidine, cyano
Catalytic Hydrogenation Likely (Pd/C)Not observedNot applicable
Oxidative Stability ModerateHigh (epoxide stability)Low (sensitive to oxidation)

Mechanistic Insights

  • Steric Effects : The bulky cyclopentyl and benzyl groups in this compound may hinder reaction kinetics at certain sites, favoring regioselectivity in substitutions .

  • Electronic Effects : Electron-withdrawing groups (e.g., ethers) could direct electrophilic attacks to specific positions on the aromatic ring .

Scientific Research Applications

CID 78066210 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study specific biochemical pathways and interactionsIn industry, it is used in the production of various materials and products .

Mechanism of Action

The mechanism of action of CID 78066210 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The evidence lacks direct structural or functional data for CID 78066210. However, comparisons can be inferred from related studies:

Oscillatoxin Derivatives

lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as marine-derived toxins with polyether ladder structures (Figure 1, ). These compounds exhibit potent bioactivity, including ion channel modulation. A key distinction lies in the absence of oscillatoxin-specific substituents (e.g., methyl groups at C-30 in CID 185389) in this compound’s mass spectrum, which may indicate a simpler or alternative backbone .

Betulin-Derived Inhibitors

references betulin-derived inhibitors (e.g., CID 72326, CID 64971) with triterpenoid scaffolds. These compounds inhibit enzymes like steroid sulfotransferases. Unlike this compound, betulin derivatives are highly lipophilic, as evidenced by their use in membrane permeability studies.

Substrates and Inhibitors in Metabolic Studies

also highlights substrates such as taurocholic acid (CID 6675) and DHEAS (CID 12594), which are sulfated steroids. These compounds share metabolic relevance with this compound, as sulfation and hydroxylation are common in bioactive molecules. However, this compound’s mass spectral profile () lacks the sulfate ester fragmentation patterns characteristic of DHEAS, implying structural divergence .

Analytical and Functional Insights

Mass Spectrometry Techniques

This compound was analyzed using GC-MS with collision-induced dissociation (CID), a method also employed in proteomics () and natural product studies (). Unlike electron transfer dissociation (ETD), CID generates fragment ions via collision, favoring cleavage at labile bonds. The absence of sulfur- or phosphorus-specific fragments in this compound’s spectrum () rules out sulfated or phosphorylated groups, distinguishing it from compounds like DHEAS (CID 12594) or organophosphates .

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